Nefopam-d3 N-Oxide
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Overview
Description
Nefopam-d3 N-Oxide is a deuterium-labeled derivative of Nefopam N-Oxide. Nefopam itself is a non-opioid, non-steroidal, central analgesic that acts via multiple mechanisms, including potent inhibition of serotonin-norepinephrine reuptake and modulation of voltage-sensitive calcium and sodium channels . The deuterium labeling in this compound is used primarily for scientific research purposes, particularly in pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nefopam-d3 N-Oxide involves the incorporation of deuterium into the Nefopam N-Oxide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is designed to be efficient and cost-effective while maintaining high standards of quality control .
Chemical Reactions Analysis
Types of Reactions
Nefopam-d3 N-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound or other reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order oxides, while reduction could produce deuterated Nefopam or other reduced derivatives .
Scientific Research Applications
Nefopam-d3 N-Oxide is primarily used in scientific research for its unique properties as a deuterium-labeled compound. Its applications include:
Pharmacokinetic Studies: Used to trace and quantify the metabolic pathways of Nefopam in biological systems.
Drug Development: Helps in understanding the pharmacokinetics and pharmacodynamics of Nefopam and its derivatives.
Analytical Chemistry: Used as a standard in mass spectrometry and other analytical techniques to study the behavior of deuterated compounds.
Biomedical Research: Investigated for its potential effects on various biological pathways and its role in pain management.
Mechanism of Action
Nefopam-d3 N-Oxide exerts its effects through mechanisms similar to those of Nefopam. It acts in the brain and spinal cord to relieve pain via:
Triple Monoamine Reuptake Inhibition: Inhibits the reuptake of serotonin, norepinephrine, and dopamine, enhancing their levels in the synaptic cleft.
Modulation of Glutamatergic Transmission: Reduces hyperalgesia by modulating glutamate receptors.
These actions result in potent analgesic effects without the respiratory depression commonly associated with opioid analgesics .
Comparison with Similar Compounds
Similar Compounds
Nefopam N-Oxide: The non-deuterated form of Nefopam-d3 N-Oxide, used in similar pharmacokinetic and pharmacodynamic studies.
Desmethylnefopam: Another metabolite of Nefopam, studied for its pharmacological properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracing and quantification in pharmacokinetic studies, making it a valuable tool in drug development and analytical chemistry .
Biological Activity
Nefopam-d3 N-Oxide is a deuterium-labeled derivative of Nefopam, a non-opioid analgesic known for its efficacy in pain relief. This compound exhibits biological activities similar to its parent compound, with additional advantages due to the incorporation of deuterium, which enhances tracking and quantification in pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
This compound operates through several mechanisms that contribute to its analgesic properties:
- Triple Monoamine Reuptake Inhibition : It inhibits the reuptake of serotonin, norepinephrine, and dopamine, which plays a critical role in modulating pain perception.
- Modulation of Glutamatergic Transmission : The compound affects glutamate release and receptor activity, potentially mitigating excitotoxicity associated with various neurological disorders .
- Calcium and Sodium Channel Modulation : It influences voltage-sensitive calcium and sodium channels, further contributing to its analgesic effects without inducing respiratory depression typical of opioid analgesics.
Pharmacokinetics
The deuterium labeling in this compound allows for enhanced pharmacokinetic studies. The distinct physical properties of deuterium facilitate precise tracking in biological systems, making it valuable for understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Pharmacokinetic Properties of this compound
Property | Description |
---|---|
Molecular Formula | C17H16D3NO2 |
Molecular Weight | 272.36 g/mol |
Bioavailability | High (specific values vary by study) |
Half-life | Varies based on dosage and method |
Study on Neurological Effects
A significant study investigated the effects of Nefopam on locomotor activity and neuroprotection in Wistar rats. The study found that administration of Nefopam at various doses (1.0 to 40 mg/kg) significantly influenced dopamine levels in the striatum and reduced L-DOPA content in critical brain regions. Notably:
- Locomotor Activity : Doses of 10 mg/kg reduced stereotypy and improved motor coordination compared to control groups.
- Neuroprotective Effects : The compound demonstrated potential in protecting dopaminergic neurons from excitotoxic damage associated with conditions like Parkinson’s disease .
Table 2: Effects of Nefopam on Neurotransmitter Levels
Dose (mg/kg) | DA Release (%) | L-DOPA Content Change (%) |
---|---|---|
1.0 | +50 | -10 |
10 | +206 | -25 |
20 | +150 | -30 |
40 | +100 | -40 |
Research Applications
This compound is primarily utilized in research settings due to its unique properties. Applications include:
- Pharmacological Studies : Understanding the interactions between Nefopam and various neurotransmitter systems.
- Clinical Research : Investigating its potential as an analgesic alternative in pain management protocols.
- Analytical Chemistry : Using its deuterium label for tracing metabolic pathways and drug interactions .
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
272.36 g/mol |
IUPAC Name |
5-oxido-1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium |
InChI |
InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/i1D3 |
InChI Key |
ADOSMCNCNFMWSW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] |
Canonical SMILES |
C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.